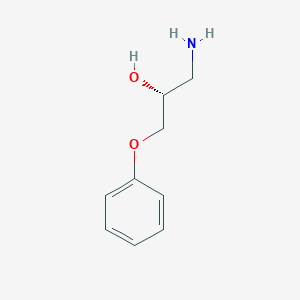

(2R)-1-amino-3-phenoxypropan-2-ol

Übersicht

Beschreibung

(2R)-1-amino-3-phenoxypropan-2-ol is a chiral compound with a molecular formula of C9H13NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-phenoxypropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-epichlorohydrin with phenol in the presence of a base to form ®-3-phenoxy-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-phenoxypropanal or 3-phenoxypropanone.

Reduction: Formation of 1-amino-3-phenoxypropane.

Substitution: Formation of various substituted phenoxypropanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Recent studies have identified derivatives of (2R)-1-amino-3-phenoxypropan-2-ol, such as SPI009, which exhibit promising antimicrobial activity against Pseudomonas aeruginosa. This compound has shown effectiveness in reducing persister cell populations when used in combination with other antibiotics, highlighting its potential for developing new treatment strategies for chronic infections caused by antibiotic-resistant bacteria .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, studies have focused on the synthesis of enantiopure amino alcohols from l-phenylalanine, which can lead to the development of more effective drugs with fewer side effects . The ability to create specific derivatives opens avenues for targeted therapies.

Biocatalysis

Enzyme-Catalyzed Reactions

this compound can serve as a substrate in enzyme-catalyzed reactions. Research has demonstrated that multienzyme pathways can convert l-phenylalanine into various amino alcohols, including this compound. Such processes are valuable in synthesizing complex molecules efficiently and sustainably .

Chemical Intermediate

Synthesis of Other Compounds

This compound acts as a versatile intermediate in organic synthesis. It can be utilized in the production of various pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions. For example, it serves as a precursor for synthesizing β-sympatholytic agents, which are important in treating cardiovascular diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against Pseudomonas aeruginosa; drug development |

| Biocatalysis | Substrate for enzyme-catalyzed reactions; efficient synthesis pathways |

| Chemical Intermediate | Precursor for pharmaceuticals and agrochemicals |

| Safety and Toxicology | Moderate acute toxicity; no significant reproductive toxicity |

Wirkmechanismus

The mechanism by which (2R)-1-amino-3-phenoxypropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways involving cyclic adenosine monophosphate (cAMP) or other secondary messengers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-1-amino-3-phenoxypropan-2-ol: The enantiomer of (2R)-1-amino-3-phenoxypropan-2-ol with different stereochemistry.

1-amino-3-phenoxypropan-2-ol: A compound with the same molecular formula but without specified stereochemistry.

3-phenoxypropan-1-amine: A structural isomer with the amino group at a different position.

Uniqueness

This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral recognition studies.

Biologische Aktivität

(2R)-1-amino-3-phenoxypropan-2-ol is a chiral compound with significant biological activity, primarily attributed to its unique structural features. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone. The specific stereochemistry of the (2R) configuration plays a crucial role in its biological activity by influencing how it interacts with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is facilitated by its ability to engage in various interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The phenoxy group allows for hydrophobic interactions that can modulate signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and other secondary messengers.

Biological Activity and Therapeutic Potential

Research has shown that this compound exhibits several biological activities:

- Enzyme Modulation : It has been investigated for its potential to modulate enzyme activities, impacting metabolic pathways.

- Receptor Binding : Studies indicate that it may bind to various receptors, influencing physiological responses.

- Pharmacological Applications : Given its structural characteristics, there is potential for developing therapeutic agents targeting conditions like neurodegenerative diseases and metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol | C17H19Cl2NO2 | Contains dichlorophenyl group; different stereochemistry |

| 1-Methylamino-3-phenoxy-propan-2-ol | C10H15NO2 | Methyl substitution on the amino group; altered reactivity |

| 1-Isopropylamino-3-phenoxypropan-2-ol | C12H19NO2 | Isopropyl substitution; affects sterics and solubility |

This table highlights how the unique chiral configuration and functional groups of this compound contribute to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : Research indicates that compounds containing phenoxy groups can inhibit specific enzymes or receptors involved in disease pathways. For instance, modifications to phenoxy groups have been shown to enhance binding strength to receptors like RAGE (Receptor for Advanced Glycation End Products), leading to increased inhibitory activity against related diseases .

- Neuroprotective Effects : Investigations into derivatives of this compound have reported neuroprotective properties in models of neurodegeneration, suggesting that it may play a role in treating conditions such as Alzheimer's disease .

- Anticancer Activity : Some derivatives have demonstrated significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology. For example, certain phenoxyalkyl derivatives exhibited IC50 values in the low micromolar range against ovarian and breast cancer cell lines .

Eigenschaften

IUPAC Name |

(2R)-1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299441 | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-40-4 | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133522-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.